molecular formula C10H15N3OS B14762117 N-(2-Amino-2,3,3a,7a-tetrahydrobenzo[d]thiazol-6-yl)propanamide

N-(2-Amino-2,3,3a,7a-tetrahydrobenzo[d]thiazol-6-yl)propanamide

Cat. No.: B14762117
M. Wt: 225.31 g/mol
InChI Key: MCLRLYXCXUUCOS-UHFFFAOYSA-N
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Description

N-(2-Amino-2,3,3a,7a-tetrahydrobenzo[d]thiazol-6-yl)propanamide is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2,3,3a,7a-tetrahydrobenzo[d]thiazol-6-yl)propanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable α,β-unsaturated carbonyl compound, followed by cyclization and subsequent functionalization to introduce the propanamide group .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2,3,3a,7a-tetrahydrobenzo[d]thiazol-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-(2-Amino-2,3,3a,7a-tetrahydrobenzo[d]thiazol-6-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Amino-2,3,3a,7a-tetrahydrobenzo[d]thiazol-6-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

  • 2-Aminothiazole
  • Benzothiazole
  • Thiazolidine

Uniqueness

N-(2-Amino-2,3,3a,7a-tetrahydrobenzo[d]thiazol-6-yl)propanamide is unique due to its specific structural features and functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H15N3OS

Molecular Weight

225.31 g/mol

IUPAC Name

N-(2-amino-2,3,3a,7a-tetrahydro-1,3-benzothiazol-6-yl)propanamide

InChI

InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h3-5,7-8,10,13H,2,11H2,1H3,(H,12,14)

InChI Key

MCLRLYXCXUUCOS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2C(C=C1)NC(S2)N

Origin of Product

United States

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